6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine
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Overview
Description
6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2OSi. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a methoxy group, a trimethylsilyl-ethynyl group, and an amine group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridin-3-amine and trimethylsilylacetylene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium(II) acetate, is often used to facilitate the coupling reaction between the pyridine derivative and trimethylsilylacetylene.
Solvents: Common solvents used in this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and amine groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Coupling: Palladium catalysts, such as palladium(II) acetate, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while coupling reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds with target molecules, while the trimethylsilyl-ethynyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
- 3-((Trimethylsilyl)ethynyl)pyridine
Uniqueness
6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine is unique due to the specific positioning of its functional groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine is an organosilicon compound with a unique structure characterized by a methoxy group, a trimethylsilyl ethynyl moiety, and an amino group attached to a pyridine ring. Its molecular formula is C12H16N2O2Si. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets, which may lead to therapeutic applications.
Structural Features and Synthesis
The presence of the trimethylsilyl group enhances the compound's solubility and stability, making it suitable for various chemical modifications. The synthesis typically involves multiple steps, including the use of reagents such as potassium permanganate for oxidation and palladium catalysts for coupling reactions. The synthetic versatility highlights its potential as a building block in organic chemistry.
Binding Affinity and Mechanisms
Research indicates that this compound interacts with enzymes involved in metabolic processes and cellular signaling pathways. While specific binding affinities have not been extensively documented, studies on structurally similar compounds suggest that this compound may exhibit significant biological activity through enzyme inhibition or receptor modulation.
Case Studies and Research Findings
- Antiviral Activity : Similar compounds have been investigated for antiviral properties, particularly against viruses like the Tobacco Mosaic Virus (TMV). The biological activity of related pyridine derivatives has shown promising results, suggesting that this compound may also possess antiviral capabilities .
- Anti-trypanosomal Activity : Compounds with similar structural features have been evaluated for their efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). While specific data on this compound is limited, its structural analogs have demonstrated potential as growth inhibitors in high-throughput screening .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects is hypothesized to involve stabilization of reactive intermediates due to the trimethylsilyl group, which could facilitate interactions with molecular targets such as enzymes or receptors.
Comparative Analysis
The following table summarizes the structural features and potential biological activities of compounds similar to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methoxy-3-(trimethylsilyl)ethynylpyridin-2-amine | Methoxy and trimethylsilyl groups | Potential enzyme inhibition |
5-Methyl-3-(trimethylsilyl)ethynylpyridin-2-amine | Methyl instead of methoxy | Variation in reactivity |
5-Chloro-3-(trimethylsilyl)ethynylpyridin-2-amine | Chlorine substituent | Altered biological activity |
Properties
Molecular Formula |
C11H16N2OSi |
---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
6-methoxy-4-(2-trimethylsilylethynyl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2OSi/c1-14-11-7-9(10(12)8-13-11)5-6-15(2,3)4/h7-8H,12H2,1-4H3 |
InChI Key |
ZNJAMGGPNCOJSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C#C[Si](C)(C)C)N |
Origin of Product |
United States |
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